2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclopentyl)acetamide
CAS No.: 850373-17-0
Cat. No.: VC4322058
Molecular Formula: C22H19ClN4O2S
Molecular Weight: 438.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850373-17-0 |
|---|---|
| Molecular Formula | C22H19ClN4O2S |
| Molecular Weight | 438.93 |
| IUPAC Name | 2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclopentyl)acetamide |
| Standard InChI | InChI=1S/C22H19ClN4O2S/c23-15-6-5-7-16(12-15)27-20(29)17-8-1-2-9-18(17)25-21(27)30-13-19(28)26-22(14-24)10-3-4-11-22/h1-2,5-9,12H,3-4,10-11,13H2,(H,26,28) |
| Standard InChI Key | PDCIKELECDSUHC-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(C#N)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)Cl |
Introduction
Synthesis of Quinazolinone Derivatives
The synthesis of quinazolinone derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetohydrazide involves the use of versatile intermediates to produce diverse quinazolinone derivatives. The specific synthesis of 2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclopentyl)acetamide would likely involve similar strategies, incorporating a 1-cyanocyclopentyl group into the acetamide moiety.
Biological Activity
Quinazolinone derivatives are known for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. For example, some quinazolinone-based compounds have shown promising antiproliferative activity against human cancer cell lines . The specific biological activity of 2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclopentyl)acetamide would need to be evaluated through in vitro and in vivo studies to determine its potential therapeutic applications.
Research Findings and Future Directions
Given the lack of specific data on 2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclopentyl)acetamide, future research should focus on synthesizing this compound and evaluating its biological activity. This could involve molecular docking studies to predict potential targets and in vitro assays to assess its efficacy against various cell lines.
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